8-Methoxyadenosine
Description
Classification and General Research Significance as an Adenosine (B11128) Analog
Adenosine, 8-methoxy- is classified as an adenosine analog, meaning it is structurally similar to the endogenous nucleoside adenosine. medchemexpress.commedchemexpress.com Adenosine itself is a fundamental molecule in numerous physiological processes, acting as a building block for nucleic acids (RNA and DNA) and as a signaling molecule through its interaction with adenosine receptors (A1, A2A, A2B, and A3). nih.govwikipedia.org
The significance of adenosine analogs like 8-methoxyadenosine (B15049875) in research lies in their ability to mimic or interfere with the natural functions of adenosine. medchemexpress.commedchemexpress.com By introducing modifications to the adenosine structure, such as the methoxy (B1213986) group at the 8-position, researchers can probe the specific requirements for receptor binding and activation. nih.gov This allows for a deeper understanding of the structure-activity relationships of adenosine receptors and the development of selective agonists or antagonists. nih.gov These analogs are instrumental in elucidating the roles of different adenosine receptor subtypes in various physiological and pathological conditions. wikipedia.org
In academic research, this compound is utilized for its potential to act as a competitive antagonist at certain adenosine receptors, particularly the A1 receptor. biosynth.com This antagonistic activity allows researchers to block the effects of adenosine and study the downstream consequences, providing insights into the physiological roles of A1 receptor signaling. The modification at the 8-position of the adenine (B156593) ring is a key determinant of the compound's interaction with the receptor. nih.gov
Table 1: Properties of Adenosine, 8-Methoxy-
| Property | Value |
| Chemical Formula | C₁₁H₁₅N₅O₅ |
| Molar Mass | 297.27 g/mol |
| Classification | Adenosine Analog, Nucleoside Antimetabolite/Analog |
| Primary Research Area | Adenosine Receptor Antagonism |
Overview of its Role as a Nucleoside Antimetabolite/Analog in Research
As a nucleoside analog, this compound falls under the broader category of nucleoside antimetabolites. medchemexpress.commedchemexpress.com Nucleoside antimetabolites are compounds that are structurally similar to natural nucleosides and can interfere with the synthesis or function of nucleic acids. nih.gov This class of compounds has been extensively studied for its potential in various research areas, including cancer biology. nih.govchemsrc.com
The research utility of this compound as a nucleoside analog extends to its potential to influence cellular processes that are dependent on adenosine metabolism. While many adenosine analogs are investigated for their role as smooth muscle vasodilators and their potential to inhibit cancer progression, the specific effects of this compound are a subject of ongoing research. medchemexpress.commedchemexpress.com Its classification as a nucleoside antimetabolite/analog provides a framework for investigating its potential interactions with enzymes and pathways involved in nucleoside metabolism and nucleic acid synthesis. nih.gov
Research into adenosine analogs often involves exploring their impact on cell cycle progression and DNA damage pathways. medchemexpress.commedchemexpress.com The structural modifications of these analogs can lead to a variety of cellular responses, and studying these responses helps to unravel complex biological mechanisms. The investigation of this compound within this context contributes to the broader understanding of how nucleoside analogs can be used as research tools to modulate cellular functions.
Table 2: Related Adenosine Analogs in Research
| Compound | Primary Research Focus |
| Acadesine | Adenosine monophosphate-activated protein kinase (AMPK) activator |
| Clofarabine | Antimetabolite in cancer research |
| Fludarabine phosphate (B84403) | Antimetabolite in leukemia research |
| Vidarabine | Antiviral agent |
This table provides examples of other adenosine analogs and is not an exhaustive list. The research focus of these compounds may be broader than indicated.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15830-79-2 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |
InChI Key |
XGHALRBUKJYKLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Interactions of Adenosine, 8 Methoxy
Receptor Binding and Signaling Modulation
Adenosine (B11128), 8-methoxy- exhibits specific interactions with adenosine receptors, particularly the A1 subtype, leading to the modulation of downstream signaling cascades.
Competitive Antagonism of the Adenosine A1 Receptor
Adenosine, 8-methoxy- functions as a competitive antagonist of the adenosine A1 receptor. In this capacity, it vies with the endogenous ligand, adenosine, for the same binding site on the A1 receptor. By occupying the receptor without activating it, it prevents adenosine from exerting its typical inhibitory effects on adenylate cyclase, an enzyme crucial for intracellular signaling. nih.govnih.gov The nature of this antagonism suggests that the interaction is reversible and dependent on the relative concentrations of the antagonist and the endogenous agonist. Studies on various adenosine receptor antagonists have shown that modifications to the xanthine (B1682287) structure, particularly at the 8-position, can significantly influence potency and selectivity for the A1 receptor subtype. nih.gov
High Affinity Binding and Inhibition of Endogenous Adenosine Function at A1 Receptors
The compound demonstrates a high affinity for the adenosine A1 receptor, enabling it to effectively block the binding and subsequent function of endogenous adenosine. This high-affinity interaction is a key characteristic of potent receptor antagonists. nih.gov By inhibiting the function of adenosine at A1 receptors, Adenosine, 8-methoxy- can disrupt the normal physiological roles of adenosine, which include regulation of neuronal activity and cardiovascular function. researchgate.netnih.gov The binding affinity of antagonists is a critical determinant of their biological activity, with higher affinity ligands generally exhibiting greater potency. rndsystems.com
Influence on Intracellular Signaling Pathways Regulating Cell Growth and Apoptosis
The antagonism of A1 receptors by compounds like Adenosine, 8-methoxy- can influence intracellular signaling pathways that are pivotal in regulating cell growth and apoptosis (programmed cell death). Adenosine itself has diverse biological functions, including the suppression of cell proliferation and the induction of apoptosis in various cancer cell lines. nih.gov These effects are often mediated through its receptors, which can activate or inhibit complex signaling networks such as the PI3K/Akt/mTOR pathway. nih.gov For instance, activation of the A3 adenosine receptor has been linked to the induction of apoptosis in cancer cells through the modulation of proteins like cyclin D1, c-myc, and caspases. wjgnet.com By blocking A1 receptors, an antagonist could potentially alter the balance of these signaling pathways, thereby influencing cellular decisions regarding growth, differentiation, and death. nih.govwjgnet.com
Interactions with Cellular Processes and Enzymes
Beyond receptor modulation, Adenosine, 8-methoxy- has been observed to directly impact fundamental cellular processes, including apoptosis and the cell cycle, in various research settings.
Induction of Apoptosis in Research Models
Adenosine analogs have been shown to induce apoptosis in a variety of research models, including different cancer cell lines. medchemexpress.comnih.gov The process of apoptosis is a critical mechanism for removing damaged or unwanted cells and is often dysregulated in cancer. The induction of apoptosis by adenosine and its derivatives can occur through multiple pathways. nih.gov One major route is the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (such as caspase-3 and -9) that execute the apoptotic program. nih.govnih.gov Studies have demonstrated that adenosine treatment can increase Bax expression, decrease Bcl-2 expression, and lead to caspase activation in cancer cells. nih.gov
| Cell Line | Compound | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Apoptosis Induction |
|---|---|---|---|---|
| Human Pharyngeal Squamous Carcinoma (FaDu) | Adenosine | Increased | Caspase-3, -9 | Yes nih.gov |
| Breast Cancer Stem Cells | Adenosine | Increased | Caspase-6 | Yes nih.gov |
| Human Hepatoma (HepG2) | Adenosine | Not specified | Caspase-3 | Yes researchgate.net |
Inhibition of Cell Cycle Progression in In Vitro Studies
In vitro studies have revealed that adenosine analogs can inhibit the progression of the cell cycle, a key process in cell proliferation. nih.gov The cell cycle is tightly regulated by a series of checkpoints and a family of proteins called cyclins and cyclin-dependent kinases (CDKs). A common mechanism for halting cell proliferation is to induce cell cycle arrest, often at the G1 or G2/M phases. For example, research on breast cancer stem cells has shown that adenosine can induce a G1 phase arrest. nih.gov This arrest is associated with a significant decrease in the levels of cyclin D1 and CDK4, which are crucial proteins for the progression through the G1 phase. nih.gov Similarly, other studies have implicated adenosine derivatives in down-regulating key cell cycle proteins, leading to a halt in cellular division.
| Cell Line | Compound | Cell Cycle Phase Arrest | Key Proteins Down-regulated | Reference |
|---|---|---|---|---|
| Breast Cancer Stem Cells | Adenosine | G1 | Cyclin D1, CDK4 | nih.gov |
| Hepatocellular Carcinoma Model | Adenosine Derivative (IFC-305) | Not specified | Thymidylate synthase, Hepatocyte growth factor |
Downstream Effects on DNA Synthesis and Cellular Energy Production
The substitution at the 8-position of the purine (B94841) ring in adenosine analogs can significantly influence their metabolic fate and downstream effects on fundamental cellular processes like DNA synthesis and energy production. While direct studies on 8-methoxy-adenosine are limited, the effects of other 8-substituted analogs provide a framework for its potential activities.
Adenosine itself is a crucial molecule for cellular energy, serving as the backbone for adenosine triphosphate (ATP), the primary energy currency of the cell. bionity.com ATP is essential for a multitude of cellular functions, including the synthesis of macromolecules like DNA and RNA. bionity.com The purine nucleoside is also a building block for RNA and, after conversion to its deoxy-form, for DNA. bionity.comwikipedia.org
Research on the analog 8-amino-adenosine demonstrates that modifications at this position can lead to profound biological consequences. When introduced to cells, 8-amino-adenosine is metabolized into its active triphosphate form, 8-amino-ATP. nih.gov This active metabolite interferes with transcription, leading to a significant inhibition of RNA synthesis and a concurrent, drastic decrease in the intracellular ATP pool. nih.gov The inhibition of RNA synthesis by 8-amino-adenosine is attributed to at least four distinct mechanisms, highlighting the complex role of 8-substituted analogs in nucleic acid metabolism. nih.gov
Table 1: Potential Metabolic Effects of 8-Substituted Adenosine Analogs
This table is based on findings from related compounds and represents hypothesized effects for Adenosine, 8-methoxy-.
| Process | Observed Effect of 8-Amino-Adenosine | Potential Effect of Adenosine, 8-Methoxy- | Relevant Cellular Molecules |
| Metabolism | Metabolized to 8-amino-ATP. nih.gov | Potential metabolism to 8-methoxy-ATP. | Adenosine Kinase, Nucleoside Diphosphate (B83284) Kinase |
| RNA Synthesis | Potent inhibition of transcription. nih.gov | Potential inhibition of RNA synthesis. | RNA Polymerases, 8-methoxy-ATP |
| Cellular Energy | Drastic depletion of intracellular ATP pool. nih.gov | Potential disruption of ATP levels. | ATP, 8-methoxy-ATP |
Differentiation Induction in Specific Cellular Models (e.g., Friend Murine Erythroleukemia Cells)
Friend murine erythroleukemia (MEL) cells are a well-established in vitro model for studying the mechanisms of cellular differentiation. nih.govnih.gov These leukemia cells can be induced to differentiate along the erythroid lineage by a wide variety of chemical agents, a process marked by hemoglobin production and growth arrest. nih.govresearchgate.net
Research has shown that substitutions at the 8-position of purine nucleosides can be a key determinant for inducing differentiation in this model system. A study focusing on 8-substituted guanosine (B1672433) and 2'-deoxyguanosine (B1662781) derivatives found them to be potential inducers of differentiation in MEL cells. acs.org This indicates that the 8-position of the purine core is a critical site for modifications that can trigger the complex genetic programs leading to cellular maturation. acs.org The process of induced differentiation in leukemic cells is considered a promising therapeutic strategy, as it can lead to irreversible growth arrest and the expression of mature cell phenotypes. researchgate.net
While there is no direct evidence of Adenosine, 8-methoxy- inducing differentiation in MEL cells, the findings with 8-substituted guanosine derivatives provide a strong rationale for investigating its potential in this area. acs.org The structural similarity and the established importance of the 8-position modification suggest that 8-methoxy-adenosine could be a candidate for triggering differentiation in these or other leukemia cell models.
Table 2: Chemical Inducers of Differentiation in Friend Murine Erythroleukemia (MEL) Cells
| Compound/Class | Observed Effect | Reference |
| 8-Substituted Guanosine Derivatives | Potential inducers of differentiation. | acs.org |
| 1α,25-dihydroxyvitamin D3 | Induces differentiation, increasing hemoglobin content and benzidine-positive cells. | nih.gov |
| Poly-L-lysine | Effective in inducing cell differentiation. | nih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | Standard inducer of differentiation. | nih.gov |
Potential to Modulate General Cellular Processes through Enzyme and Receptor Interactions
The primary mechanism by which Adenosine, 8-methoxy- and related compounds are known to modulate cellular processes is through interaction with adenosine receptors. researchgate.net These are a class of G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3) that are widely distributed throughout the body and regulate numerous physiological functions. physiology.orgnih.gov
Derivatives with substitutions at the 8-position of the purine ring have been extensively studied as ligands for these receptors. Specifically, molecules containing an 8-methoxy group have shown activity at adenosine receptors. For example, a derivative known as LUF7602, which contains an 8-methoxy- group, acts as a covalent antagonist at the human A3 adenosine receptor. biorxiv.org Structural studies revealed that the methoxy (B1213986) group of this ligand fits into a specific pocket of the receptor, where it forms hydrophobic interactions with the amino acid residues Valine 169 and Leucine 264. biorxiv.org This interaction is crucial for its binding and antagonist activity. Similarly, other studies have noted that a methoxy substitution on related xanthine structures can enhance affinity for the A2A receptor. mdpi.com
The binding of ligands like 8-methoxy-adenosine derivatives to these receptors can trigger or block various downstream signaling pathways. A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A and A2B receptor activation stimulates this enzyme. nih.gov These receptors also couple to other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades, which are critical regulators of cell growth, inflammation, and survival. nih.govresearchgate.net
Beyond adenosine receptors, related molecules have been shown to interact with other cellular proteins. A complex molecule featuring an 8-methoxy-4-oxoquinoline core was found to inhibit renal organic cation transporters (OCT2/MATE2-K). nih.gov Additionally, synthetic 8-methoxy-2'-deoxy-adenosine derivatives have been evaluated as antagonists of cADPR-mediated Ca2+ release, suggesting another potential intracellular target. acs.org
Table 3: Known and Potential Molecular Interactions of 8-Methoxy-Adenosine and Related Analogs
| Target | Compound Type | Interaction/Effect | Reference |
| Adenosine A3 Receptor | LUF7602 (contains 8-methoxy group) | Antagonist; 8-methoxy group interacts with V169 and L264 residues. | biorxiv.org |
| Adenosine A2A Receptor | Phenoxymethyl-xanthine with methoxy group | Increased receptor affinity. | mdpi.com |
| Adenosine Receptors (General) | 8-methoxy-triazolopyridine derivatives | Investigated as potential inhibitors. | researchgate.net |
| Renal Transporters (OCT2/MATE2-K) | 8-methoxy-4-oxoquinoline derivative | Inhibition of transporter function. | nih.gov |
| cADPR-mediated Ca2+ Release | 8-methoxy-2'-deoxy cADPR | Antagonism of calcium release. | acs.org |
Synthetic Methodologies and Derivatization for Research Applications
Chemical Synthesis Approaches for Adenosine (B11128), 8-Methoxy-
Chemical synthesis provides a versatile platform for the production of 8-methoxyadenosine (B15049875) and its conversion into valuable research tools like phosphoramidites for oligonucleotide synthesis.
Derivatization from Adenosine Precursors (e.g., 2'-Deoxyadenosine)
A common strategy for synthesizing 8-substituted adenosine analogs, including this compound, involves the derivatization of a precursor molecule. For instance, 8-methoxy-2'-deoxyadenosine can be synthesized from 8-bromo-2'-deoxyadenosine. acs.orgbath.ac.uk This reaction is typically achieved by treating the bromo-derivative with sodium methoxide (B1231860) (NaOMe) in methanol, resulting in a high yield of over 90%. acs.orgbath.ac.uk This method highlights a straightforward nucleophilic substitution at the C8 position of the purine (B94841) ring.
Similarly, other 8-substituted adenosine analogs can be generated from 8-bromoadenosine (B559644) precursors through various cross-coupling reactions. For example, Stille-type and Suzuki cross-coupling reactions have been successfully employed to synthesize 8-phenyl-adenosine derivatives from the corresponding 8-bromo-nucleosides. acs.org The synthesis of 8-methyladenosine (B1596262) has been achieved through a palladium-catalyzed cross-coupling of a tetraalkyltin with a halogenated purine nucleoside. nih.gov These methods demonstrate the versatility of using 8-bromo-adenosine as a scaffold for introducing a wide range of functional groups at the 8-position.
Conversion to Amidite Synthons for Oligonucleotide Synthesis
To incorporate modified nucleosides like this compound into synthetic DNA or RNA strands, they must first be converted into phosphoramidite (B1245037) synthons. This process is a cornerstone of modern solid-phase oligonucleotide synthesis. atdbio.com The general procedure involves several key steps:
Protection of Functional Groups: The amino groups of the nucleobase and the hydroxyl groups at the 5' and, if present, 2' positions of the ribose sugar are protected to prevent unwanted side reactions during synthesis. researchgate.net A common protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group. atdbio.com
Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl bis(N,N-diisopropyl)phosphoramidite, in the presence of a weak acid activator like 1H-tetrazole. nih.govbiotage.com This creates the reactive phosphoramidite moiety.
Purification: The resulting phosphoramidite is then purified to be used in an automated DNA/RNA synthesizer.
During oligonucleotide synthesis, the phosphoramidite is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support. atdbio.com The unstable phosphite (B83602) triester linkage formed is then oxidized to a stable phosphate (B84403) triester. atdbio.combiotage.com This cycle of deprotection, coupling, and oxidation is repeated until the desired sequence is assembled.
Chemoenzymatic Syntheses of 8-Substituted Adenosine Analogs
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex biomolecules. This approach is particularly valuable for the synthesis of cyclic ADP-ribose (cADPR) analogs, which are important second messengers in calcium signaling.
Enzymatic Cyclization Reactions Utilizing ADP-Ribosyl Cyclase from Aplysia californica
A key enzyme in the chemoenzymatic synthesis of cADPR analogs is ADP-ribosyl cyclase from the sea hare Aplysia californica. molbiolcell.orgbath.ac.uk This enzyme catalyzes the cyclization of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its analogs to form cADPR and its corresponding derivatives. molbiolcell.orgbath.ac.uk The Aplysia cyclase is known for its promiscuity, tolerating a wide range of substituents on the NAD+ molecule, making it a powerful tool for generating a diverse library of cADPR analogs. acs.orgrsc.org
The enzymatic reaction involves the removal of the nicotinamide group from the NAD+ analog, followed by an intramolecular cyclization to form the bond between the N1 of the adenine ring and the anomeric carbon of the ribose. bath.ac.uk This chemoenzymatic approach has been successfully used to synthesize various 8-substituted cADPR analogs. acs.orgrsc.org
Precursor Preparation through Nucleotide Coupling (e.g., Nicotinamide 5'-Mononucleotide)
The synthesis of the necessary NAD+ analog precursors is a critical step in the chemoenzymatic process. These precursors are typically synthesized by coupling a modified adenosine monophosphate (AMP) analog, such as 8-methoxy-AMP, with nicotinamide 5'-mononucleotide (NMN). acs.orgnih.gov
Several coupling methods have been developed for this purpose. One common approach involves the use of coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). nih.gov This method facilitates the formation of the pyrophosphate bond between the two nucleotide components.
Specific Condensation Methodologies (e.g., Carbonyldiimidazole-Mediated Synthesis)
An alternative and often more efficient method for synthesizing NAD+ analogs is through a carbonyldiimidazole (CDI)-mediated condensation. acs.orgbath.ac.uk CDI is a versatile reagent used in organic synthesis for coupling various molecules, including the formation of amides and esters. wikipedia.org
Isotopic Labeling Strategies for Advanced Research
The introduction of stable isotopes, such as ¹⁵N, ¹³C, and ²H, into molecules like this compound is a powerful technique for detailed structural and dynamic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). jst.go.jp Site-specific labeling, in particular, allows researchers to probe specific atoms within a molecule, providing unambiguous assignment of signals and detailed insights into molecular interactions and conformational changes. beilstein-journals.org
The synthesis of isotopically labeled this compound is not typically a direct process. Instead, it is strategically achieved through a multi-step approach that begins with the synthesis of an isotopically labeled adenosine precursor. This labeled adenosine is then chemically modified to introduce the 8-methoxy group. A common and effective strategy involves the synthesis of ¹⁵N-labeled adenosine, followed by its conversion to an 8-bromo-adenosine intermediate, which is then subsequently methoxylated.
Step 1: Synthesis of Isotopically Labeled Adenosine
The synthesis of adenosine with specific ¹⁵N labels can be accomplished through chemoenzymatic methods. Current time information in Bangalore, IN.nih.gov These methods offer high yields and specificity. For instance, [7,NH₂-¹⁵N₂]-adenosine can be synthesized starting from the inexpensive pyrimidine, 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov This process involves the introduction of the first ¹⁵N label via nitrosation and reduction, followed by ring closure to form the purine scaffold. nih.gov The second ¹⁵N label is introduced at the amino group in a later step. nih.gov This method can also be adapted to include ¹³C labels at specific positions, such as C8, which is particularly useful for distinguishing different labeled nucleosides within a larger molecule in NMR studies. nih.govnih.gov
Step 2: Bromination of Labeled Adenosine
Once the isotopically labeled adenosine is synthesized, the next step is the selective bromination at the C8 position of the purine ring. This reaction is well-established and can be carried out using various brominating agents.
One common method involves the use of N-bromosuccinamide (NBS) in a suitable solvent like dimethylformamide (DMF). researchgate.net Another efficient reagent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can effect smooth bromination of adenosine derivatives at the C8 position in aprotic solvents. nih.gov The efficiency of this bromination can often be enhanced by the addition of a Lewis acid. nih.gov The resulting 8-bromoadenosine will carry the isotopic labels from the starting adenosine.
Table 1: Reagents for C8 Bromination of Adenosine
| Reagent | Solvent | Conditions | Reference |
| N-Bromosuccinamide (NBS) | Dimethylformamide (DMF) | Room Temperature | researchgate.net |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Dichloromethane (CH₂Cl₂) | Ambient Temperature | nih.gov |
| Bromine (Br₂) in Acetic Acid | Acetic Acid/Sodium Acetate | Not specified | nih.gov |
Step 3: Synthesis of Labeled this compound from Labeled 8-Bromoadenosine
The final step in the synthesis of isotopically labeled this compound is the nucleophilic substitution of the bromine atom at the C8 position with a methoxy (B1213986) group. This is typically achieved by treating the labeled 8-bromoadenosine with sodium methoxide (NaOMe) in methanol. rsc.org The reaction proceeds smoothly to yield the desired this compound, now containing the specific isotopic labels for advanced NMR and mass spectrometry analysis. rsc.org
The resulting labeled this compound can be used in a variety of research applications. For example, in NMR spectroscopy, the ¹⁵N labels provide a direct handle to study the electronic environment and hydrogen bonding interactions of the nitrogen atoms in the purine ring. In mass spectrometry, the isotopic labels serve as a clear signature to track the molecule and its fragments, aiding in metabolite identification and quantification.
Table 2: Key Intermediates and Final Product in the Synthesis of Labeled this compound
| Compound | Key Synthetic Step | Precursor | Reagents | Isotopic Labels |
| Labeled Adenosine | Chemoenzymatic Synthesis | 4-amino-6-hydroxy-2-mercaptopyrimidine | Various enzymes, labeled precursors | ¹⁵N, ¹³C |
| Labeled 8-Bromoadenosine | C8 Bromination | Labeled Adenosine | NBS or DBH | ¹⁵N, ¹³C |
| Labeled this compound | Methoxylation | Labeled 8-Bromoadenosine | NaOMe/MeOH | ¹⁵N, ¹³C |
Structure Activity Relationships Sar and Analog Studies of Adenosine, 8 Methoxy
Elucidation of Structural Determinants for Adenosine (B11128) A1 Receptor Antagonism
The antagonism of the A1 adenosine receptor (A1AR) is a critical area of study for therapeutic development. The introduction of substituents at the 8-position of the purine (B94841) ring is a key strategy for modulating the affinity and efficacy of adenosine analogs. While specific data on 8-methoxyadenosine (B15049875) as an A1 antagonist is not extensively detailed in the literature, the effects of other 8-position substitutions provide insight into the structural requirements for antagonism.
Generally, substitution at the 8-position in xanthine (B1682287) derivatives, which are structurally related to adenosine, has been shown to increase adenosine antagonism and selectivity towards A1 receptors. researchgate.net However, in adenosine analogs themselves, the effect can be different. For instance, the introduction of 8-alkylamino substituents tends to cause a decrease in affinity at A1 receptors. kuleuven.benih.gov This decrease is thought to result from a combination of direct steric hindrance between the C8-substituent and the receptor's binding site, as well as electronic effects. kuleuven.benih.gov
For a small substituent like a methoxy (B1213986) group, the steric hindrance would be less significant than for larger alkyl groups. The methoxy group's electronic properties—being electron-donating through resonance but electron-withdrawing inductively—would also influence the purine ring's charge distribution, thereby affecting interactions with the receptor. In the structurally distinct xanthine series, a 2-methoxyethyl group at the N-1 or N-3 position of an 8-substituted xanthine antagonist was shown to preserve high affinity for the A1AR, demonstrating that methoxy moieties are tolerated within the receptor's binding space. acs.org This suggests that an 8-methoxy group on adenosine could modulate A1 receptor interaction, though its precise role in conferring antagonism requires more direct investigation.
Comparative Analysis with Other 8-Substituted Adenosine Analogs
The substituent at the 8-position of the adenosine scaffold plays a crucial role in determining the compound's affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). Research on a variety of 8-substituted analogs reveals distinct structure-activity relationships.
8-Alkynyl Derivatives : The introduction of alkynyl (carbon-carbon triple bond) chains at the 8-position generally results in lower affinity for human A1, A2A, and A2B receptors compared to their 2-alkynyl counterparts. d-nb.info However, this modification significantly improves affinity for the human A3 receptor, leading to A3-selective compounds. For example, 8-phenylethynyl-9-ethyladenine was identified as a highly potent and selective A3 receptor ligand. d-nb.info
8-Alkylamino Derivatives : A series of adenosine analogs with alkylamino groups (such as ethylamino, butylamino, and pentylamino) at the 8-position showed a general decrease in affinity for A1 receptors. kuleuven.benih.gov Some of these compounds, like 8-butylaminoadenosine, were identified as partial agonists, indicating that the 8-position can modulate not just binding affinity but also the level of receptor activation. kuleuven.be
8-Phenyl and Other Aromatic Derivatives : In non-ribose analogs like 9-ethyladenine, an 8-phenyl group can produce high-affinity antagonists for the A1 receptor. researchgate.net In xanthine derivatives, 8-phenyl substitution significantly increases activity at adenosine receptors in some contexts but has little effect in others, depending on the substitutions at the 1- and 3-positions. nih.gov
8-Styryl Derivatives : In the xanthine class of antagonists, 8-styryl groups have been used to develop potent and highly A2A-selective antagonists. nih.govsigmaaldrich.com
This comparative data underscores that the biological activity of an 8-substituted analog is highly dependent on the nature of the substituent. A small, polar group like methoxy would be expected to have a different profile from the larger, more hydrophobic alkyl, alkynyl, or aryl groups.
Table 1: Biological Activity of Selected 8-Substituted Adenine (B156593)/Adenosine Analogs at Human Adenosine Receptors This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class | 8-Substituent | Receptor Target(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 9-Ethyladenine | Alkynyl | A1, A2A, A2B | Lower affinity | d-nb.info |
| 9-Ethyladenine | Alkynyl | A3 | Improved affinity, selectivity | d-nb.info |
| 9-Ethyladenine | Phenyl | A1 | High-affinity antagonism | researchgate.net |
| Adenosine | Alkylamino | A1 | Decreased affinity, partial agonism | kuleuven.benih.gov |
| Xanthine | Phenyl | A1, A2 | Increased activity (context-dependent) | nih.gov |
The ribose moiety of adenosine is not a passive scaffold; its functional groups are critical for receptor interaction and determining whether a compound acts as an agonist or an antagonist. This is particularly evident in studies of cyclic adenosine diphosphate (B83284) ribose (cADPR) analogs, which are important signaling molecules.
Research has demonstrated that the 2'-hydroxyl (2'-OH) group of the ribose is a key structural determinant for the antagonistic activity of 8-substituted cADPR derivatives. acs.org In one study, an 8-bromo-cADPR analog acted as an antagonist, but its corresponding 2'-deoxy analog (lacking the 2'-OH group) lost all antagonistic activity. acs.org Similarly, 8-amino-cADPR was an antagonist, whereas 8-amino-2'-deoxy-cADPR was inactive. acs.org
These findings strongly indicate that the antagonistic effect of these 8-substituted cyclic analogs is not governed solely by the 8-substituent. acs.org Instead, a cooperative effect involving the 2'-hydroxyl group is essential. This hydroxyl group may participate in a critical hydrogen-bonding interaction within the receptor's binding pocket that is necessary to stabilize the receptor in an inactive (antagonistic) conformation. When the 2'-OH is removed, this interaction is lost, and the compound can no longer function as an antagonist, even with the 8-substituent present. acs.org More broadly, both the 2'- and 3'-hydroxyl groups of the ribose contribute to binding and activation at A3 adenosine receptors, with the 2'-OH being more essential. nih.govresearchgate.net
Impact of Substitutions at the 8-Position on Biological Activity
Conformational Analysis and its Correlation with Biological Activity (e.g., Ribose Conformation)
The three-dimensional conformation of adenosine analogs is a determining factor in their biological activity. The flexibility of these molecules, particularly the rotation around the N9-glycosidic bond and the puckering of the ribose ring, dictates how they fit into the receptor binding site.
The orientation of the purine base relative to the ribose sugar is described by the torsion angle χ, leading to two major conformations: syn and anti. For most adenosine receptor agonists, the anti conformation is required for activation. However, substitutions at the 8-position, including with bulky groups, create steric hindrance that forces the molecule to favor the syn conformation. acs.org
Computational studies, such as molecular docking, have been used to provide rational explanations for these observations, highlighting unfavorable interactions or the prevention of receptor conformational changes necessary for activation. d-nb.infosiena.eduresearcher.life Therefore, while the 8-methoxy group would induce a syn conformation in adenosine, its ultimate biological effect as an agonist or antagonist would depend critically on the interactions of the entire molecule, including the ribose hydroxyls, with the specific adenosine receptor subtype.
Applications in Preclinical and in Vitro Research Models
Utilization as a Pharmacological Tool
8-Methoxyadenosine (B15049875) serves as a key pharmacological agent for investigating the function of adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs) integral to numerous physiological processes. wikipedia.org There are four primary subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. wikipedia.org These receptors are involved in regulating cardiovascular function, neurotransmitter release, and immune responses. wikipedia.orgeuropa.eu
Research indicates that this compound functions as a competitive antagonist of the A1 adenosine receptor. It exhibits a high affinity for this receptor, enabling it to effectively block the binding of the endogenous ligand, adenosine, thereby inhibiting the receptor's downstream signaling functions. The inhibitory effect of A1 receptor activation on most tissues makes antagonists like this compound critical for studying the receptor's role in slowing metabolic activity and modulating neuronal processes. wikipedia.org By selectively blocking A1 receptors, researchers can elucidate the specific contributions of this receptor subtype to cellular signaling cascades, distinct from the effects of other adenosine receptor subtypes.
The use of such specific antagonists is fundamental to dissecting the complex and sometimes overlapping functions of the adenosine receptor family. wikipedia.org For instance, both A1 and A2A receptors play roles in the heart and brain, and tools like this compound help to isolate and characterize the A1-mediated pathways. wikipedia.org
Cyclic ADP-ribose (cADPR) is a critical second messenger that mobilizes intracellular calcium (Ca²⁺) from stores such as the endoplasmic reticulum. wikipedia.orgnih.gov This process is primarily mediated through the activation of ryanodine (B192298) receptors (RyRs), which are crucial for functions like muscle contraction. wikipedia.org The cADPR signaling pathway is distinct from other calcium mobilization mechanisms, such as the inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway. nih.gov
The investigation of cADPR-mediated signaling has been significantly advanced by the use of synthetic analogs. Modifications to the adenosine structure, particularly at the 8-position of the adenine (B156593) ring, have been shown to produce potent antagonists of cADPR activity. researchgate.net Studies using various 8-substituted cADPR analogs in sea urchin egg homogenates, a model system for cADPR research, have demonstrated that these compounds can inhibit cADPR-induced Ca²⁺ release. researchgate.net For example, 8-bromo-cADPR has been used as a selective and competitive antagonist to probe the role of cADPR in regulating RyRs. mdpi.com This antagonistic activity allows researchers to block the pathway and study the physiological consequences, as demonstrated in studies of T-lymphocyte activation where cADPR antagonists inhibited calcium signaling and cell proliferation. nih.gov
The ability of 8-substituted analogs to act as antagonists provides a powerful method for dissecting the molecular machinery of calcium signaling. researchgate.net
| 8-Substituted cADPR Analog | Observed Activity in Sea Urchin Homogenate | Reference |
| 8-Amino-cADPR | Potent Antagonist | researchgate.net |
| 8-Bromo-cADPR | Antagonist | researchgate.netmdpi.com |
| 8-Azido-cADPR | Antagonist | researchgate.net |
| 8-N-Methylamino-cADPR | Antagonist | researchgate.net |
Probing Adenosine Receptor Function in Cellular and Subcellular Systems
Research on Cellular Proliferation and Apoptosis Mechanisms
Adenosine analogs, as a class, have been shown to inhibit the progression of cancer. medchemexpress.commedchemexpress.com Research into compounds like this compound is part of a broader effort to understand how nucleoside analogs can interfere with cancer cell growth and division. medchemexpress.com Studies on structurally related compounds provide insight into the potential mechanisms of this compound. For example, 8-chloro-adenosine has been shown to significantly inhibit the proliferation of breast cancer cell lines, including MDA-MB-231 and SK-BR-3, and induce a G1 phase cell cycle arrest. nih.gov Similarly, 2'-Deoxy-2-methoxyadenosine has demonstrated cytotoxic effects and reduced cell viability in various cancer cell lines.
The antiproliferative effects of these compounds are often linked to their interaction with adenosine receptors, which can regulate signaling pathways controlling cell growth. The study of these analogs in different cancer models helps to identify specific pathways that are crucial for tumor growth and survival.
The following table presents findings for structurally similar adenosine analogs, illustrating the type of data generated in this research area.
| Compound | Cell Line | Effect | IC50 (µM) |
|---|---|---|---|
| 2'-Deoxy-2-methoxyadenosine | HeLa (Cervical Cancer) | Reduced Cell Viability | 15 |
| 2'-Deoxy-2-methoxyadenosine | MCF-7 (Breast Cancer) | Reduced Cell Viability | 12 |
| 2'-Deoxy-2-methoxyadenosine | Jurkat (T-cell Leukemia) | Reduced Cell Viability | 10 |
Table data sourced from studies on related compounds to illustrate research applications. nih.gov
In addition to inhibiting proliferation, many adenosine analogs are studied for their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this induction can be complex and vary between compounds and cell types. Research on 8-chloro-adenosine in breast cancer cells found that it induced apoptosis by downregulating the protein ADAR1 and subsequently increasing levels of the tumor suppressor p53 and its target p21. nih.gov
Conversely, studies with 8-amino-adenosine demonstrated that it could induce apoptotic death in MCF-7 breast cancer cells through a p53-independent pathway that was dependent on caspase activation. nih.gov In other cancer cell lines, such as MDA-MB-231, 8-amino-adenosine caused cell death that was not blocked by caspase inhibitors, suggesting alternative cell death mechanisms. nih.gov These findings highlight that 8-substituted adenosine analogs can trigger apoptosis through multiple distinct signaling cascades. This makes them valuable research tools for exploring the different ways cell death can be initiated in cancer cells, which is critical for developing therapies that can overcome resistance to conventional treatments. nih.gov
| Compound | Cell Line | Apoptotic Mechanism |
| 8-Chloro-adenosine | MDA-MB-231, SK-BR-3 (Breast) | Induction of apoptosis via ADAR1/p53/p21 pathway. nih.gov |
| 8-Amino-adenosine | MCF-7 (Breast) | Induction of p53-independent, caspase-dependent apoptosis. nih.gov |
| 2'-Deoxy-2-methoxyadenosine | HeLa, Jurkat | Induction of apoptosis, activation of caspases. |
Studies on Cancer Cell Growth Inhibition in In Vitro Systems
Research on Antiviral and Anticancer Pathways
The study of nucleoside analogs, including derivatives of this compound, is a cornerstone of antiviral and anticancer research. ontosight.ai These compounds can mimic natural nucleosides and interfere with the synthesis of nucleic acids (DNA and RNA), a process essential for both viral replication and cancer cell proliferation. ontosight.ai
In anticancer research, these analogs are investigated for their ability to disrupt purine (B94841) metabolism or activate specific cell death pathways. chemsrc.com For instance, the antitumor activity of 8-chloro-adenosine has been linked to its ability to target the ADAR1/p53 signaling pathway. nih.gov The overarching goal is to identify compounds and mechanisms that can selectively target and eliminate cancer cells. medchemexpress.commedchemexpress.com
In antiviral research, the focus is on inhibiting viral replication. Early discoveries of related compounds from marine sponges, such as 2-methoxyadenosine (B1682177) (spongosine), spurred the development of numerous antiviral drugs. pharmaceutical-journal.com The mechanism often involves the inhibition of viral RNA or DNA synthesis. For example, preliminary studies on 2'-Deoxy-2-methoxyadenosine have suggested it may possess antiviral properties by inhibiting viral RNA synthesis, positioning it as a candidate for further investigation against viruses like influenza. The broad applicability of these analogs makes them a continuing focus of drug discovery and development efforts. ontosight.aipharmaceutical-journal.com
Interference with Viral Replication Mechanisms in Research Contexts
In preclinical in vitro research, adenosine analogs have demonstrated the capacity to interfere with viral life cycles. The modification of adenosine at the 8-position, creating this compound, results in a compound that is investigated for its potential to disrupt viral replication. The mechanism of action for nucleoside analogs often involves their interaction with viral polymerases or their incorporation into the growing nucleic acid chain, leading to termination or mutation of the viral genome. nih.govmdpi.com
One area of investigation for methoxyadenosine derivatives is their role as promutagens. For instance, N⁶-methoxyadenosine, a related isomer, can exist in different tautomeric forms. This structural variability can lead to ambiguous base pairing during the replication of a viral genome. Instead of correctly pairing with its complementary base, the analog might pair with an incorrect base, introducing mutations into the viral RNA or DNA. This process, known as mutagenesis, can lead to non-functional viral proteins or enzymes, thereby inhibiting the production of viable virus particles. Studies with N⁶-methoxyadenosine in in vitro RNA polymerase systems have shown it can pair with both uracil (B121893) and cytosine, demonstrating its potential to induce G-to-A or A-to-G transitions.
Furthermore, research on compounds structurally similar to this compound, such as 2'-Deoxy-2-methoxyadenosine, has indicated antiviral properties against viruses like HIV and influenza. The proposed mechanism in these studies is the inhibition of viral RNA synthesis. Nucleoside analogs can act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. frontiersin.org By binding to the active site of the polymerase, these analogs prevent the incorporation of natural nucleosides, thereby halting the elongation of the viral RNA strand. mdpi.comfrontiersin.org The investigation into these mechanisms in a research context helps to elucidate fundamental viral processes and identify potential targets for novel antiviral strategies.
Role as a Precursor in the Synthesis of Research Compounds for Cancer Pathway Investigation
In the field of oncology research, modified nucleosides are fundamental tools for investigating the complex signaling pathways that govern cancer cell proliferation and survival. nih.gov Adenosine, 8-methoxy- and its related analogs are classified as nucleoside antimetabolites, which are compounds that structurally mimic natural nucleosides and interfere with metabolic pathways. medchemexpress.commedchemexpress.com These analogs have been noted to inhibit cancer progression in research settings. medchemexpress.commedchemexpress.com
This compound serves as a valuable precursor or foundational scaffold in the synthesis of more complex molecules used to probe cancer pathways. scispace.com The chemical synthesis of novel nucleoside derivatives is a key strategy in the discovery of agents with specific biological activities. nih.gov For example, the synthesis of spongosine (2-methoxyadenosine), a natural product first isolated from a marine sponge, has been accomplished using precursors like 2-chloroadenine. nih.govgoogle.com The development of synthetic routes allows researchers to create a variety of analogs with modifications at different positions on the purine ring or the sugar moiety. nih.gov
These synthesized compounds are then used in in vitro studies with cancer cell lines to explore their effects on specific cellular targets. nih.gov For instance, research on 2'-Deoxy-2-methoxyadenosine, a related analog, indicates it can serve as a building block for creating novel oligonucleotide structures with enhanced stability. Such modified oligonucleotides can be used to investigate gene expression and regulation in cancer cells. By systematically altering the structure of the parent compound, such as this compound, and observing the resulting changes in biological activity, a structure-activity relationship (SAR) can be established. This information is critical for designing compounds that can selectively target specific enzymes or receptors within a cancer pathway, such as adenosine deaminase or various kinases, providing insights into their role in tumor growth and offering potential starting points for the development of new therapeutic concepts.
Advanced Research Methodologies and Analytical Techniques for Adenosine, 8 Methoxy
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for the definitive identification and structural analysis of "Adenosine, 8-methoxy-". They provide detailed insights into the molecule's atomic arrangement, conformation, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of nucleosides like "Adenosine, 8-methoxy-". numberanalytics.comfiveable.me By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecule's three-dimensional structure and the spatial arrangement of its atoms. numberanalytics.comlibretexts.org
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental for elucidating the primary structure, confirming the presence and position of the methoxy (B1213986) group at the C8 position of the adenine (B156593) ring. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), offer insights into the spatial proximity of nuclei, which is critical for determining the glycosidic bond conformation (syn vs. anti) and the puckering of the ribose sugar ring. fiveable.me For many 8-substituted purine (B94841) nucleosides, the substituent at the 8-position can influence the conformational equilibrium between the syn and anti forms. researchgate.net In some cases, as with 8-bromoadenosine (B559644), the bulky substituent at the 8-position favors the syn conformation. researchgate.net
Table 1: Key NMR Techniques in Nucleoside Analysis
| Technique | Information Provided | Relevance to Adenosine (B11128), 8-Methoxy- |
| ¹H NMR | Number, type, and connectivity of hydrogen atoms. fiveable.me | Confirms the presence of the methoxy group and its attachment to the adenine ring. |
| ¹³C NMR | Carbon skeleton framework. fiveable.me | Verifies the overall carbon structure of the adenosine and methoxy moieties. |
| NOE | Spatial proximity of atoms. fiveable.me | Determines the preferred conformation (syn or anti) around the glycosidic bond. |
| COSY | Correlation between coupled protons. | Establishes proton-proton connectivities within the ribose ring. |
| HSQC/HMBC | Correlation between protons and carbons. | Assigns proton and carbon signals and confirms long-range connectivities. |
The application of these NMR methods allows researchers to build a detailed and dynamic picture of the "Adenosine, 8-methoxy-" molecule in solution. auremn.org.br
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing precise molecular weight information and elemental composition. researchgate.net When coupled with liquid chromatography (LC), which separates compounds in a mixture, LC-MS becomes an invaluable tool for the identification and quantification of nucleosides like "Adenosine, 8-methoxy-" from complex biological matrices. mdpi.com
Tandem mass spectrometry (MS/MS or MSⁿ) plays a crucial role in structural elucidation. nih.gov In this technique, a precursor ion corresponding to the molecule of interest is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that can be used to deduce the molecule's structure. For modified nucleosides, fragmentation patterns typically involve the neutral loss of the ribose sugar, followed by characteristic fragmentation of the remaining nucleobase. researchgate.net This allows for the precise localization of modifications, such as the methoxy group at the 8-position of adenosine. nih.gov
The development of LC-MS/MS methods, particularly using techniques like multiple reaction monitoring (MRM), enables highly sensitive and specific quantification of modified nucleosides. researchgate.netulisboa.pt For instance, a method was developed using HPLC-tandem mass spectrometry to quantify DNA interstrand cross-links formed by 8-methoxypsoralen, demonstrating the technique's ability to detect specific DNA modifications at very low levels. nih.gov Similarly, LC-MS/MS has been employed to identify and characterize 8-methyladenosine (B1596262) in bacterial RNA, highlighting its utility in identifying novel nucleoside modifications. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Computational and Bioinformatic Approaches in Adenosine Analog Research
Computational and bioinformatic tools have become integral to nucleoside and nucleotide research, accelerating the process of drug discovery and providing insights into molecular interactions that are often difficult to study experimentally. nih.govnih.gov
Computational methods are employed to predict how adenosine analogs like "Adenosine, 8-methoxy-" might interact with biological macromolecules such as DNA. harvard.edu Understanding these interactions is crucial, as they can underpin the compound's biological activity. pharmaceutical-journal.com For example, 8-amino-2'-deoxyadenosine (B77079) has been shown to stabilize DNA duplexes and can participate in triplex structures.
Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a receptor or a DNA sequence. These simulations take into account the three-dimensional structures of both the ligand and the target, calculating the most energetically favorable binding modes. This approach can help to identify potential binding sites and understand the structural basis for the observed biological effects. nih.gov Computational methods for predicting nucleic acid secondary structure are also well-developed, providing a foundation for understanding how modified nucleosides might influence these structures. ubc.ca
For example, the crystal structures of 8-bromoadenosine and 8-bromoguanosine (B14676) revealed a syn conformation, which is less common for unmodified purine nucleosides. researchgate.net This was attributed to the steric hindrance from the bulky bromine atom. In another study, the X-ray structure of N⁶-ethyl-8-(cyclopentylamino)adenosine showed an anti conformation, stabilized by an intramolecular hydrogen bond. researchgate.net These findings demonstrate that the nature of the substituent at the 8-position is a key determinant of the nucleoside's conformational preference, which in turn affects its interaction with biological targets.
Table 2: Conformational Data of 8-Substituted Adenosine Analogs from X-ray Crystallography
| Compound | Glycosidic Conformation | Ribose Pucker | Reference |
| 8-Bromoadenosine | syn | C(2')-endo | researchgate.net |
| 8-Bromoguanosine | syn | Not specified | researchgate.net |
| 8-(2-hydroxyethylamino)adenosine | anti | C(2')-endo | researchgate.net |
| 8-(pyrrolidin-1-yl)adenosine | syn | C(2')-endo | researchgate.net |
| N⁶-ethyl-8-(cyclopentylamino)adenosine | anti | Not specified | researchgate.net |
Computational drug design (CADD) encompasses a range of in silico techniques used to identify, design, and optimize new drug candidates. researchgate.net These methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov
In the context of nucleoside research, SBDD can be used when the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. Molecular docking, as mentioned earlier, is a key SBDD technique. For example, computational modeling and X-ray crystallography were used to understand why 8-methyl substituted adenosine analogs were potent inhibitors of human S-Adenosylmethionine Decarboxylase (hAdoMetDC), showing that these analogs bind in the syn conformation. acs.orgnih.gov
When the structure of the target is unknown, LBDD methods can be employed. These approaches use the structures of known active compounds to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.
Furthermore, bioinformatics and genome mining techniques can be used to identify potential new targets for nucleoside analogs. nih.gov By analyzing genomic and proteomic data, it is possible to identify enzymes or pathways that may be modulated by a specific compound. pharmaceutical-journal.com The integration of artificial intelligence and machine learning is further enhancing these predictive capabilities, enabling the analysis of complex datasets to identify novel drug-target interactions. nih.govpharmaceutical-journal.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare 8-methoxyadenosine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : this compound derivatives, such as 8-methoxy-cADPR, are synthesized via sequential modifications of adenosine precursors. A validated protocol involves:
-
Step 1 : Bromination of AMP at the 8-position to form 8-bromo-AMP.
-
Step 2 : Methoxy substitution using sodium methoxide (NaOMe) under anhydrous conditions .
-
Step 3 : Enzymatic cyclization with Aplysia ADP-ribosyl cyclase to form cyclic derivatives (e.g., 8-OCH3-cADPR), achieving yields up to 84% after ion-exchange chromatography and HPLC purification .
-
Critical Factors : Enzyme activity, pH stability of intermediates, and chromatographic resolution significantly impact yield.
- Data Table : Synthesis Optimization for 8-OCH3-cADPR
| Parameter | Condition/Result | Reference |
|---|---|---|
| Cyclase Incubation | 20 μL enzyme, 2 mL HEPES buffer | |
| Purification | Q-Sepharose ion-exchange, HPLC (Rt = 4.2 min) | |
| Yield | 84% (8-Me-cADPR) |
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Confirms substitution patterns (e.g., 8-methoxy proton resonance at δ 3.3–3.5 ppm) and ribose configuration (e.g., H-1′ coupling constants) .
- Mass Spectrometry (ESI-) : Validates molecular mass (e.g., m/z 554 [M–H]⁻ for 8-OCH3-cADPR) .
- HPLC : Ensures purity (>95%) and monitors enzymatic reaction progress .
Q. How does the 8-methoxy group affect adenosine’s metabolic stability compared to unmodified adenosine?
- Methodological Answer : The 8-methoxy group sterically hinders adenosine deaminase (ADA)-catalyzed deamination, prolonging half-life in vitro.
- Experimental Approach :
- Incubate this compound with ADA1/ADA2 isoforms.
- Quantify residual substrate via LC-MS or UV spectroscopy (λmax 260 nm) .
- Key Finding : 8-Methoxy substitution reduces ADA binding affinity by ~40% compared to adenosine .
Advanced Research Questions
Q. What strategies mitigate conflicting data in this compound’s receptor-binding assays?
- Methodological Answer : Discrepancies arise from receptor subtype selectivity (A1, A2A, A3) and assay conditions.
- Step 1 : Use radiolabeled [³H]-8-methoxyadenosine in competitive binding assays with recombinant receptors.
- Step 2 : Normalize data to adenosine’s Ki values to account for buffer ionic strength and GTP effects .
- Case Study : this compound shows A2A selectivity (Ki = 12 nM) but weak A1 affinity (Ki > 1 μM) in low-Mg²⁺ buffers .
Q. How can computational modeling guide the design of this compound analogues with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with adenosine receptors.
- Parameter : Prioritize analogues with ΔG < -9 kcal/mol for A2A binding .
- MD Simulations : Assess stability of 8-methoxy group in receptor binding pockets over 100-ns trajectories .
- Validation : Synthesize top candidates (e.g., 8-methoxy-N⁶-cyclopentyladenosine) and validate via cAMP accumulation assays .
Q. What experimental designs resolve contradictions in 8-methoxy-cADPR’s Ca²⁺ release efficacy across cell types?
- Methodological Answer :
- Hypothesis : Tissue-specific expression of ryanodine receptor (RyR) isoforms modulates response.
- Approach :
Treat Jurkat T-cells (RyR2-dominant) vs. cardiomyocytes (RyR1-dominant) with 8-OCH3-cADPR.
Measure Ca²⁺ flux via Fura-2 AM fluorescence .
- Result : 8-OCH3-cADPR activates RyR2 3x more effectively than RyR1, explaining differential activity .
Safety and Handling Guidelines
Q. What precautions are critical when handling this compound derivatives in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
